Physical and chemical properties of 1-(2-Chloro-5-nitrophenyl)acetone
Physical and chemical properties of 1-(2-Chloro-5-nitrophenyl)acetone
An In-depth Technical Guide to the Physicochemical and Reactive Properties of 1-(2-Chloro-5-nitrophenyl)acetone
This technical guide provides a comprehensive analysis of the physical, chemical, and reactive properties of 1-(2-Chloro-5-nitrophenyl)acetone (CAS No. 320576-24-7). Given the limited publicly available data for this specific compound, this guide incorporates comparative data from its close structural analog, 1-(2-Chloro-5-nitrophenyl)ethanone (CAS No. 23082-50-0), also known as 2'-Chloro-5'-nitroacetophenone. This approach allows for a more robust understanding of the compound's expected behavior and characteristics, grounded in established chemical principles. The insights provided are tailored for researchers, scientists, and professionals in the fields of drug development and synthetic chemistry.
Introduction and Structural Context
1-(2-Chloro-5-nitrophenyl)acetone is a substituted aromatic ketone. Its structure, featuring a phenyl ring substituted with a chloro and a nitro group, along with an acetonyl side chain, suggests its potential as a versatile intermediate in organic synthesis. The chloro and nitro groups are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the adjacent carbonyl group.
The primary difference between the topic compound and its ethanone analog is an additional methylene (-CH2-) group. This seemingly minor structural change has predictable consequences for its physical properties and spectral characteristics, which will be detailed in the subsequent sections.
Core Molecular Structure:
Caption: Molecular Structure of 1-(2-Chloro-5-nitrophenyl)acetone.
Physicochemical Properties: A Comparative Analysis
The physical properties of a compound, such as its melting and boiling points, are critical for its purification, handling, and formulation. Below is a comparative table of the known properties of 1-(2-Chloro-5-nitrophenyl)acetone and its ethanone analog.
| Property | 1-(2-Chloro-5-nitrophenyl)acetone | 1-(2-Chloro-5-nitrophenyl)ethanone | Rationale for Expected Differences |
| CAS Number | 320576-24-7[1] | 23082-50-0[2] | N/A |
| Molecular Formula | C₉H₈ClNO₃[1] | C₈H₆ClNO₃[3][4] | The addition of a methylene group. |
| Molecular Weight | 213.62 g/mol | 199.59 g/mol [3][4] | Higher due to the extra CH₂ group. |
| Melting Point | Data not available | 62 °C (from Ethanol)[3] | Expected to be slightly different due to changes in crystal lattice packing. |
| Boiling Point | Data not available | 244.8 °C at 760 mmHg[3][4] | Expected to be slightly higher due to increased molecular weight and van der Waals forces. |
| Density | Data not available | ~1.4 g/cm³[3][4] | Expected to be similar, possibly slightly lower. |
| Flash Point | Data not available | 101.8 °C[3][4] | Expected to be in a similar range. |
| Solubility | Sparingly soluble in water (predicted) | Data not available, but likely soluble in common organic solvents like acetone, ethanol, and ethyl acetate. | The addition of a nonpolar methylene group may slightly decrease water solubility. |
Synthesis and Purification
Proposed Synthetic Pathway:
The most direct approach would involve the Friedel-Crafts acylation of 1-chloro-4-nitrobenzene with a suitable three-carbon acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Subsequent alpha-halogenation of the resulting propiophenone would yield the target molecule. A more direct, albeit potentially less common, approach could involve acylation with chloroacetyl chloride followed by methylation.
Caption: Proposed Friedel-Crafts Acylation Synthesis Route.
Experimental Protocol: General Purification by Recrystallization
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Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to identify one in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude 1-(2-Chloro-5-nitrophenyl)acetone in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While the complete spectral data for 1-(2-Chloro-5-nitrophenyl)acetone is not published, data for its ethanone analog is available and provides a strong basis for predicting its spectral characteristics.[6]
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. Crucially, two additional signals would be present compared to the ethanone analog: a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl and the phenyl ring, and a singlet for the terminal methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon, and the two aliphatic carbons of the acetone side chain.[6] The chemical shift of the carbonyl carbon will be a key identifier.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretch is expected in the region of 1700-1725 cm⁻¹. The exact position will be influenced by the electronic effects of the substituted phenyl ring. Additional peaks corresponding to C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
Chemical Reactivity and Potential Applications
The reactivity of 1-(2-Chloro-5-nitrophenyl)acetone is dictated by three main features: the ketone carbonyl group, the activated aromatic ring, and the acidic α-protons of the methylene group.
Reactions at the Carbonyl Group:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-chloro-5-nitrophenyl)propan-2-ol, using reducing agents such as sodium borohydride (NaBH₄). This transformation is fundamental in the synthesis of chiral alcohols and other downstream products.
-
Wittig Reaction: Reaction with a phosphonium ylide (e.g., Ph₃P=CH₂) can convert the carbonyl group into an alkene, offering a route to a variety of substituted styrenes.[5]
Reactivity of the Aromatic Ring:
The presence of two strong electron-withdrawing groups (nitro and chloro) deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAAr). The chlorine atom, being a good leaving group, can be displaced by strong nucleophiles. This reactivity is a key feature for synthesizing more complex molecules by introducing different functional groups onto the aromatic core.
Reactions Involving the α-Protons:
The protons on the methylene carbon, situated between the carbonyl group and the aromatic ring, are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of reactions, including:
-
Aldol Condensation: Reaction with another carbonyl compound (or self-condensation) to form β-hydroxy ketones.[5]
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.
Potential Applications:
Given its structural motifs, 1-(2-Chloro-5-nitrophenyl)acetone is a promising building block in medicinal chemistry and materials science. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of amides or sulfonamides. The overall structure could serve as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or other biologically active compounds.
Safety and Handling
As specific safety data for 1-(2-Chloro-5-nitrophenyl)acetone is unavailable, the safety precautions for the structurally similar 1-(2-Chloro-5-nitrophenyl)ethanone should be followed.
-
Hazard Classifications: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[3]
-
Signal Word: Warning[3]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Storage: Store in a tightly closed container in a dry and cool place.[3]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Analytical Workflow
The following workflow outlines a standard procedure for the characterization and purity assessment of a synthesized batch of 1-(2-Chloro-5-nitrophenyl)acetone.
Caption: Standard Analytical Workflow for Compound Characterization.
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